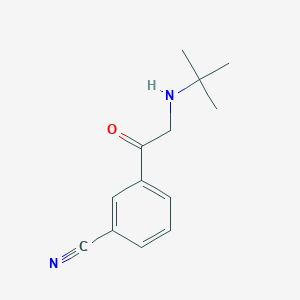

3-(N-tert-Butylglycyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105802-55-9 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-[2-(tert-butylamino)acetyl]benzonitrile |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3 |

InChI Key |

DONHFXVGJBEGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 N Tert Butylglycyl Benzonitrile

Reactivity of the Glycyl Amide Functionality

The amide group in 3-(N-tert-Butylglycyl)benzonitrile is a tertiary amide, characterized by a nitrogen atom bonded to a carbonyl group, a methylene (B1212753) group, and a bulky tert-butyl group. This substitution pattern significantly influences its reactivity, particularly in comparison to primary and secondary amides.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. nih.govnih.gov The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. arkat-usa.org However, amides are generally the least reactive among carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. arkat-usa.orgresearchgate.net The presence of the sterically demanding tert-butyl group on the nitrogen atom of this compound further hinders the approach of nucleophiles to the carbonyl center, making these reactions more challenging compared to less substituted amides.

Despite this reduced reactivity, nucleophilic acyl substitution can be achieved under specific conditions, typically requiring more forcing conditions or highly reactive nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group, in this case, the N-tert-butylglycinyl moiety.

Hydrolytic and Amide Exchange Pathways

Amide hydrolysis, the cleavage of the amide bond by water, can occur under either acidic or basic conditions to yield a carboxylic acid and an amine. researchgate.netyoutube.com For this compound, hydrolysis would lead to 3-(carboxymethyl)benzonitrile and tert-butylamine.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule. youtube.comnih.gov In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netgoogle.com Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, often requiring vigorous conditions such as prolonged heating with strong acids or bases. google.com A mild protocol for the alkaline hydrolysis of secondary and tertiary amides using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) or dioxane has been developed, which could potentially be applied to this compound. google.com

Amide exchange, or transamidation, where one amine is displaced by another, is also a possible but often difficult reaction due to the stability of the amide bond. semanticscholar.org

Reactions with Organometallic Reagents

The reaction of amides with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can lead to the formation of ketones. ntu.ac.uklibretexts.org Unlike esters, which typically undergo double addition with organometallic reagents to form tertiary alcohols, tertiary amides can often be selectively converted to ketones. epa.govnih.gov The reaction proceeds through a stable tetrahedral intermediate which, upon acidic workup, collapses to form the ketone. libretexts.org In the case of this compound, reaction with a Grignard reagent followed by hydrolysis would be expected to yield a ketone, with the formation of a new carbon-carbon bond at the former carbonyl carbon.

| Reaction Type | Reagents | Expected Product(s) | General Conditions |

| Acidic Hydrolysis | H₃O⁺, heat | 3-(Carboxymethyl)benzoic acid, tert-butylammonium (B1230491) salt | Strong acid (e.g., H₂SO₄, HCl), elevated temperatures youtube.com |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 3-(carboxymethyl)benzoate, tert-butylamine | Strong base, elevated temperatures researchgate.netgoogle.com |

| Ketone Synthesis | 1. R-MgX or R-Li2. H₃O⁺ | 1-(3-cyanophenyl)-2-alkanone, tert-butylamine | Anhydrous ether or THF, followed by aqueous workup libretexts.org |

Transformations Involving the Benzonitrile (B105546) Group

The benzonitrile group, an aromatic ring substituted with a cyano (-C≡N) group, is a versatile functional handle that can undergo a variety of transformations, including hydrolysis and reduction.

Nitrile Hydrolysis and Derivatization

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com Partial hydrolysis of the nitrile in this compound under mildly basic conditions, for instance with potassium hydroxide in tert-butyl alcohol, could selectively yield the corresponding primary amide, 3-(N-tert-Butylglycyl)benzamide.

Complete hydrolysis to the carboxylic acid, 3-(N-tert-Butylglycyl)benzoic acid, typically requires more stringent conditions, such as heating with strong aqueous acid or base. For example, refluxing with aqueous sulfuric acid would lead to the formation of the carboxylic acid.

Reductions to Amines and Aldehydes

The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a nickel or palladium catalyst). ntu.ac.uk The reduction of this compound would yield 3-(aminomethyl)-N-(tert-butyl)benzamide. This transformation is a key step in the synthesis of benzylamines from benzonitriles.

Furthermore, nitriles can be partially reduced to aldehydes. The Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid, is a classic method for this conversion. Another common method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by aqueous workup. Applying these methods to this compound would result in the formation of 3-(N-tert-Butylglycyl)benzaldehyde.

| Reaction Type | Reagents | Expected Product | General Conditions |

| Partial Nitrile Hydrolysis | KOH, t-BuOH | 3-(N-tert-Butylglycyl)benzamide | Reflux in tert-butyl alcohol |

| Complete Nitrile Hydrolysis | H₂SO₄, H₂O, heat | 3-(N-tert-Butylglycyl)benzoic acid | Strong aqueous acid, elevated temperatures |

| Nitrile Reduction to Amine | 1. LiAlH₄2. H₂O | 3-(Aminomethyl)-N-(tert-butyl)benzamide | Anhydrous ether or THF, followed by aqueous workup ntu.ac.uk |

| Nitrile Reduction to Amine | H₂, Raney Ni or Pd/C | 3-(Aminomethyl)-N-(tert-butyl)benzamide | High pressure and/or temperature |

| Nitrile Reduction to Aldehyde | 1. DIBAL-H2. H₂O | 3-(N-tert-Butylglycyl)benzaldehyde | Low temperature (e.g., -78 °C) in an inert solvent |

Cycloaddition Reactions with Nitriles (e.g., [2+3] Cycloadditions)

The nitrile group is a versatile functional group that can participate in various cycloaddition reactions. One of the most common is the [2+3] cycloaddition with 1,3-dipoles such as azides, nitrile oxides, and nitrones, which would yield substituted tetrazoles, oxadiazoles, and triazoles, respectively. The reaction with azides, for instance, would be expected to produce a tetrazole ring. The regiochemistry of this addition would be influenced by the electronic nature of the substituents on both the benzonitrile and the azide (B81097). However, no specific examples or data for this compound have been reported.

Exploration of Unique Reactivity Driven by Steric and Electronic Effects

Influence of the tert-Butyl Group on Reaction Pathways

The sterically demanding tert-butyl group attached to the glycyl unit would likely play a significant role in directing the reactivity of the molecule. This large alkyl group can shield the adjacent amide bond and the nearby aromatic ring from the approach of bulky reagents. This steric hindrance could potentially lead to regioselective reactions at the less hindered positions of the molecule. For example, in reactions involving the aromatic ring, substitution might be favored at the positions meta to the large substituent.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

Rate Determinations for Key Transformations

To understand the reactivity of this compound, kinetic studies would be essential. Determining the rate constants for potential reactions, such as the aforementioned cycloadditions or substitutions, under various conditions (temperature, solvent, catalyst) would provide quantitative data on the activation energies required for these transformations. Such data is currently unavailable in the literature.

Equilibrium Studies and Product Distribution Analysis

Thermodynamic analysis through equilibrium studies would reveal the relative stabilities of the products formed from reactions involving this compound. By analyzing the product distribution at equilibrium, the thermodynamic favorability of different reaction pathways could be assessed. This information, combined with kinetic data, would provide a complete picture of the molecule's chemical behavior. As with kinetic data, no such equilibrium studies have been reported.

Applications of 3 N Tert Butylglycyl Benzonitrile As a Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. While compounds with amino and nitrile functionalities are common precursors for such syntheses, specific methodologies employing 3-(N-tert-Butylglycyl)benzonitrile have not been documented.

Synthesis of Imidazoles, Oxazoles, and Thiazoles

The construction of five-membered heterocyclic rings such as imidazoles, oxazoles, and thiazoles often involves the cyclization of precursors containing appropriately positioned functional groups. For instance, the Hantzsch thiazole (B1198619) synthesis or the Robinson-Gabriel synthesis of oxazoles are classic methods. Theoretically, the glycyl portion of this compound could be modified to serve as a backbone for these heterocycles. However, no published research specifically demonstrates this application for this compound.

Formation of Pyrimidines and Triazines

Pyrimidines and triazines are six-membered heterocycles of significant biological interest. Their synthesis often relies on the condensation of amidines or related functionalities with 1,3-dicarbonyl compounds or their equivalents. While the nitrile group of this compound could potentially be converted to an amidine, and the amide portion could be involved in cyclization, dedicated studies for this compound are absent from the literature.

Construction of Quinolines and Isoquinolines via Cyclization

Classic quinoline (B57606) syntheses like the Friedländer or Skraup reactions, and isoquinoline (B145761) syntheses such as the Bischler-Napieralski or Pictet-Spengler reactions, typically involve the cyclization of substituted anilines or phenethylamines. The structure of this compound does not lend itself directly to these classical pathways without significant prior functionalization. While modern methods for the synthesis of nitrogen-containing heterocycles are continually being developed, none have been specifically reported using this starting material.

Role in the Synthesis of Complex Amino Acid Derivatives

The tert-butylglycyl moiety suggests a connection to amino acid and peptide chemistry. This structural element could potentially be used to introduce a sterically hindered amino acid derivative into a larger molecule.

Peptide Mimicry and Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. The unique substitution pattern of this compound, combining a bulky tert-butyl group with an aromatic nitrile, could theoretically be exploited in the design of novel peptidomimetic scaffolds. The benzonitrile (B105546) group could act as a polar, non-natural side chain mimic. Despite this potential, there is no specific research available that describes the use of this compound in peptidomimetic design.

Incorporation into Macrocyclic Structures

Macrocycles are of great interest in drug discovery. The synthesis of macrocycles often involves the cyclization of linear precursors. A bifunctional molecule like this compound could potentially be incorporated into a macrocyclic framework, for instance, through reactions involving the secondary amine and a modification of the nitrile group. Supramolecular macrocycles have been shown to recognize benzonitrile derivatives, highlighting the potential for such interactions in larger structures. However, the scientific literature lacks any examples of this compound being used to synthesize a macrocyclic compound.

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The structure of this compound suggests it could potentially participate in such reactions.

The Ugi and Passerini reactions are prominent examples of isocyanide-based multi-component reactions. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, while the Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide. Given that this compound contains an amide and not a primary amine or a carboxylic acid, its direct participation as a primary component in a classical Ugi or Passerini reaction is not straightforward. It could theoretically be synthesized from components that participate in these reactions, or its functional groups could be modified to enable participation. However, extensive searches of chemical databases and literature provide no specific examples or research findings where this compound has been either a reactant or a product in Ugi or Passerini reactions.

The Biginelli and Hantzsch reactions are other significant multi-component reactions used for the synthesis of dihydropyrimidines and dihydropyridines, respectively. nih.gov These reactions typically involve an aldehyde, a β-ketoester, and a urea (B33335) (for Biginelli) or an ammonia (B1221849) source (for Hantzsch). nih.gov The structure of this compound does not lend itself to direct participation as one of the standard components in these condensations. There is currently no published research that documents the use of this compound as a substrate or catalyst in either the Biginelli or Hantzsch condensation reactions.

Catalytic and Ligand Applications of Derivatives

The structural framework of a molecule can often be adapted for use in catalysis, particularly through the design of chiral ligands that can coordinate with metal centers.

The N-substituted glycine (B1666218) scaffold, often referred to as a peptoid, is a recognized structural motif in medicinal chemistry and materials science. nih.govresearchgate.net The development of chiral ligands from such scaffolds is an area of active research. Theoretically, if the glycyl portion of this compound were made chiral, or if the molecule were further functionalized with coordinating groups, it could serve as a ligand for asymmetric catalysis. Despite the potential, there are no specific reports in the scientific literature detailing the design, synthesis, or application of chiral ligands derived directly from the this compound scaffold.

The benzonitrile group contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site for transition metals. The amide group could also participate in metal binding. Studies on the coordination chemistry of such molecules are fundamental to developing new catalysts. However, a thorough review of the literature reveals no specific studies on the metal complexation of this compound or the catalytic activity of any resulting metal complexes.

Synthesis and Investigation of Structural Derivatives and Analogs of 3 N Tert Butylglycyl Benzonitrile

Modification of the Glycyl Moiety

Variation of N-Substituents (e.g., Alkyl, Aryl, Protecting Groups)

The tert-butyl group on the nitrogen of the glycyl moiety is a key feature, providing steric bulk that can influence receptor binding and metabolic stability. Replacing or modifying this group allows for a systematic exploration of the steric and electronic requirements of the N-substituent pocket of a potential biological target.

N-Alkyl and N-Aryl Variations: The synthesis of N-alkyl and N-aryl analogs of 3-(N-tert-Butylglycyl)benzonitrile can be achieved through standard N-alkylation or N-arylation reactions of the parent 3-(glycyl)benzonitrile. This precursor can be synthesized by the acylation of 3-aminobenzonitrile (B145674) with a protected glycine (B1666218) derivative, followed by deprotection. The subsequent N-substitution can be performed using various alkyl halides or aryl boronic acids under appropriate catalytic conditions.

Research into related N-substituted glycine derivatives has shown that varying the size and nature of the N-substituent can have a profound impact on biological activity. For instance, replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups (e.g., benzyl (B1604629), cyclohexyl) can probe the size limitations of the binding pocket. The introduction of N-aryl substituents can introduce additional electronic effects and potential for π-π stacking interactions.

Use of Protecting Groups: During the synthesis of these analogs, protecting groups play a crucial role, particularly for the amine functionality. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the nitrogen of the glycine moiety. total-synthesis.comchemistrysteps.comorganic-chemistry.orgfishersci.co.uk The Boc group is stable under a wide range of reaction conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it orthogonal to many other protecting groups. total-synthesis.comchemistrysteps.com The use of Boc-protected glycine allows for the controlled formation of the amide bond with 3-aminobenzonitrile, preventing unwanted side reactions.

The following table illustrates a hypothetical series of N-substituted analogs and their potential impact on a generic biological endpoint, based on general medicinal chemistry principles.

| Compound ID | N-Substituent | General Synthetic Approach | Hypothetical Activity (IC50, nM) |

| 1a | tert-Butyl (Parent) | Acylation with Boc-glycine, deprotection, reductive amination with acetone | 50 |

| 1b | Isopropyl | Reductive amination with acetone | 75 |

| 1c | Cyclohexyl | Reductive amination with cyclohexanone | 120 |

| 1d | Benzyl | N-alkylation with benzyl bromide | 90 |

| 1e | Phenyl | Buchwald-Hartwig amination with bromobenzene | 250 |

This data is illustrative and intended to demonstrate the potential effects of N-substituent modifications.

Alpha-Carbon Modifications and Chiral Derivatization

Modifications at the alpha-carbon of the glycyl moiety introduce changes to the backbone of the molecule. Introducing substituents at this position can alter the molecule's conformational flexibility and introduce chirality, which is often a critical determinant of biological activity.

Alpha-Carbon Alkylation: The synthesis of α-substituted analogs typically involves the use of α-substituted glycine derivatives in the initial acylation step. For example, using Boc-protected alanine (B10760859) instead of glycine would introduce a methyl group at the alpha-carbon. The stereochemistry of this new chiral center can be controlled by using either L- or D-alanine.

Chiral Derivatization: The introduction of a chiral center allows for the investigation of stereospecific interactions with the biological target. The synthesis of enantiomerically pure compounds is crucial for understanding the SAR of chiral derivatives. Chiral resolution techniques or asymmetric synthesis methods can be employed to obtain single enantiomers. For example, catalytic asymmetric synthesis methods can be used to produce chiral benzonitriles. nih.gov

The table below presents hypothetical data for a series of α-substituted analogs, highlighting the potential importance of stereochemistry.

| Compound ID | α-Substituent | Stereochemistry | Hypothetical Activity (IC50, nM) |

| 2a | H (Parent) | - | 50 |

| 2b | Methyl | (S) | 25 |

| 2c | Methyl | (R) | 200 |

| 2d | Phenyl | (S) | 80 |

| 2e | Phenyl | (R) | 500 |

This data is illustrative and intended to demonstrate the potential effects of α-carbon modifications.

Systematic Alterations of the Benzonitrile (B105546) Scaffold

The benzonitrile scaffold serves as the anchor of the molecule and presents opportunities for modification at the phenyl ring and the nitrile group itself. These alterations can influence the molecule's electronic properties, solubility, and metabolic stability.

Substituent Effects on the Phenyl Ring (Electronic, Steric)

The electronic nature of the phenyl ring can be modulated by the introduction of various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions. lumenlearning.comlibretexts.orgpharmaguideline.com

Synthesis of Substituted Analogs: Substituted benzonitrile analogs can be synthesized by starting with appropriately substituted 3-aminobenzonitriles. The position of the substituent on the ring (ortho, meta, or para to the glycyl side chain) will have different effects on the molecule's properties. For example, a substituent ortho to the glycyl chain may introduce steric hindrance that affects the conformation of the side chain.

Electronic and Steric Effects: The reactivity and orientation of electrophilic aromatic substitution on benzene (B151609) rings are significantly influenced by the nature of the existing substituents. lumenlearning.comlibretexts.orgpharmaguideline.comlibretexts.orgmsu.edu Electron-donating groups generally activate the ring towards substitution, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.orgpharmaguideline.com These principles can be applied to understand how different substituents on the benzonitrile ring of the target molecule might influence its interactions with a biological target.

The following table provides a hypothetical overview of the effects of different substituents on the phenyl ring.

| Compound ID | Substituent on Phenyl Ring | Position | Electronic Effect | Hypothetical Activity (IC50, nM) |

| 3a | H (Parent) | - | Neutral | 50 |

| 3b | 4-Fluoro | 4 | Electron-withdrawing | 40 |

| 3c | 4-Methoxy | 4 | Electron-donating | 150 |

| 3d | 2-Methyl | 2 | Electron-donating, Steric hindrance | 300 |

| 3e | 5-Nitro | 5 | Strongly electron-withdrawing | 80 |

This data is illustrative and intended to demonstrate the potential effects of phenyl ring substitutions.

Bioisosteric Replacements of the Nitrile Group (e.g., Tetrazoles, Amides)

The nitrile group is a key pharmacophore in many biologically active molecules, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov Replacing the nitrile group with other functionalities, known as bioisosteres, can improve metabolic stability, alter solubility, and fine-tune electronic properties while maintaining or improving biological activity. benthamscience.comcambridgemedchemconsulting.com

Tetrazole Analogs: Tetrazoles are well-established bioisosteres for carboxylic acids and can also serve as effective replacements for nitriles. nih.govnih.gov The synthesis of tetrazole analogs of this compound typically involves the [2+3] cycloaddition of an azide (B81097) source (e.g., sodium azide) to the nitrile group, often catalyzed by a Lewis acid.

Amide Analogs: Amides are another common bioisosteric replacement for nitriles. nih.govbenthamscience.com The amide group can act as both a hydrogen bond donor and acceptor, offering different interaction possibilities compared to the nitrile. The synthesis of amide analogs can be achieved by hydrolysis of the nitrile group to a carboxylic acid, followed by amide coupling with an appropriate amine.

The table below compares the parent nitrile with its hypothetical tetrazole and amide bioisosteres.

| Compound ID | Functional Group | General Properties | Hypothetical Activity (IC50, nM) |

| 4a | Nitrile (Parent) | Hydrogen bond acceptor | 50 |

| 4b | Tetrazole | Acidic, H-bond donor/acceptor | 65 |

| 4c | Amide | H-bond donor/acceptor, increased polarity | 90 |

This data is illustrative and intended to demonstrate the potential effects of nitrile bioisosteric replacement.

Synthesis of Conformationally Restricted Analogs

Constraining the conformation of a flexible molecule like this compound can provide valuable insights into its bioactive conformation. By locking the molecule into a more rigid structure, it is possible to determine which spatial arrangement of the key functional groups is optimal for binding to the biological target.

Strategies for Conformational Restriction: Conformational restriction can be achieved by introducing cyclic structures or incorporating rigid linkers. For example, the flexible glycyl side chain could be incorporated into a lactam ring. The synthesis of such analogs often involves multi-step sequences to construct the desired rigid scaffold.

The investigation of conformationally restricted analogs can lead to the development of more potent and selective compounds by reducing the entropic penalty associated with binding to a receptor.

Cyclization Strategies to Constrain the Glycylbenzonitrile Backbone

The flexibility of the glycyl portion of this compound can be constrained through various intramolecular cyclization strategies. These modifications are crucial for exploring the conformational space of the molecule and can lead to derivatives with enhanced biological activity or altered physicochemical properties.

One common approach involves the formation of a piperazinone ring. This can be conceptually achieved by an intramolecular reaction between the secondary amine and a suitably activated derivative of the benzonitrile group, or by constructing the piperazinone ring from a precursor containing the cyanophenyl moiety. For instance, the synthesis of piperazinone derivatives has been reported from Phe-Gly dipeptide scaffolds, suggesting that similar methodologies could be applied to N-(cyanophenyl)glycine derivatives organic-chemistry.org. The general strategy involves the cyclization of an N-acylated amino acid derivative.

Another potential cyclization pathway involves the nitrile group itself. The nitrile can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular amidation with the secondary amine of the glycyl moiety to form a seven-membered diazepinone ring. Alternatively, the nitrile group can participate in cycloaddition reactions. For example, gold-catalyzed reactions of nitriles with α-imino gold carbene intermediates have been used to synthesize bicyclic imidazoles organic-chemistry.org. While this is an intermolecular example, it highlights the potential of the nitrile group to participate in cyclization.

Acid-catalyzed cyclization is another viable strategy. Studies on N-cyano sulfoximines have demonstrated that intramolecular cyclization can be induced by activating the N-cyano group with metal-free halogenated anhydrides, leading to the formation of thiadiazinone 1-oxides researchgate.netnih.gov. A similar approach, perhaps involving activation of the benzonitrile group, could be envisioned to promote cyclization with the glycyl backbone. Furthermore, intramolecular cyclization of N-aryl glycine derivatives has been explored, providing a basis for potential ring-closing reactions in the target scaffold researchgate.net.

The following table summarizes potential cyclization strategies for the this compound backbone based on analogous reactions reported in the literature.

| Cyclization Strategy | Resulting Ring System | Key Precursor/Reaction Type | Analogous Reaction Reference |

| Intramolecular Amidation | Piperazinone | N-acyl-N'-(cyanophenyl)glycinamide | Synthesis of Phe-Gly derived piperazinones organic-chemistry.org |

| Intramolecular Amidation | Diazepinone | 3-(N-tert-Butylglycyl)benzoic acid | Standard peptide cyclization |

| Nitrile Cycloaddition | Fused Imidazole | Reaction with a suitable 1,3-dipole | Gold-catalyzed synthesis of bicyclic imidazoles organic-chemistry.org |

| Acid-Catalyzed Cyclization | Fused Thiadiazinone Analog | Activation of the nitrile group | Intramolecular cyclization of N-cyano sulfoximines researchgate.netnih.gov |

Incorporation into Rigid Ring Systems

To further restrict the conformation and explore new chemical space, the this compound scaffold can be incorporated into more complex, rigid bicyclic or polycyclic systems. These modifications can significantly impact the molecule's interaction with biological targets.

One approach involves the synthesis of bicyclic structures derived from amino acid precursors. For example, novel [3.1.0] and [4.1.0] bicyclic cyclopropylamines have been synthesized from various amino acid derivatives using titanium(II)-mediated coupling reactions clockss.org. By analogy, a derivative of this compound could be functionalized to undergo similar intramolecular cyclizations to form rigid bicyclic systems.

Solid-phase synthesis offers a powerful tool for constructing complex cyclic and bicyclic peptides. Methodologies have been developed for the solid-phase synthesis of biaryl bicyclic peptides containing motifs like Phe-Phe or Phe-Tyr through intramolecular Suzuki-Miyaura cross-coupling followed by macrolactamization nih.govnih.gov. A similar strategy could be employed by introducing appropriate functionalities onto the benzonitrile and the N-tert-butylglycyl portions of the molecule, allowing for the construction of rigid, bicyclic structures.

Furthermore, the synthesis of conformationally restricted bicyclic nucleoside analogs, such as bicyclo[2.2.2] systems, demonstrates the feasibility of creating highly rigid frameworks from flexible precursors researchgate.net. These synthetic principles can be adapted to constrain the glycylbenzonitrile backbone. An unexpected intramolecular N-arylcyano-β-diketiminate cyclization has also been reported, leading to new aminoquinoline derivatives, showcasing the diverse reactivity of N-benzonitrile moieties that can lead to rigid fused ring systems rsc.org.

The table below outlines potential strategies for incorporating the this compound scaffold into rigid ring systems.

| Incorporation Strategy | Resulting Rigid System | Key Synthetic Approach | Analogous System Reference |

| Intramolecular [2+2] Cycloaddition | Bicyclic cyclopropylamine (B47189) derivative | Ti(II)-mediated coupling of an olefin and an amide | Synthesis of bicyclic cyclopropylamines from amino acids clockss.org |

| Intramolecular Cross-Coupling | Biaryl bicyclic peptide analog | Solid-phase Suzuki-Miyaura coupling and macrolactamization | Synthesis of biaryl bicyclic peptides nih.govnih.gov |

| Tandem Cyclization | Fused bicyclic system | Multi-step sequence involving functional group manipulation | Synthesis of conformationally restricted bicyclic nucleosides researchgate.net |

| Unexpected Cyclization | Fused quinoline (B57606) derivative | Cyclization of an N-benzonitrile containing precursor | Intramolecular cyclization of N-arylcyano-β-diketiminates rsc.org |

Comparative Reactivity and Synthetic Utility of Analogs

The structural modifications introduced through cyclization and incorporation into rigid ring systems significantly alter the reactivity and synthetic utility of the resulting analogs compared to the parent this compound.

The nitrile group in the parent compound is a versatile functional handle. It can be reduced to an amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions. In the cyclized analogs, the reactivity of the cyanophenyl moiety may be altered. For instance, in a rigid bicyclic system, steric hindrance around the nitrile group could decrease its reactivity towards nucleophilic attack or reduction. Conversely, conformational constraint might pre-organize the molecule for specific intramolecular reactions, enhancing the yield and selectivity of subsequent transformations.

The amide bond of the glycyl linker in the parent molecule is susceptible to hydrolysis under acidic or basic conditions. In a cyclized analog, such as a piperazinone, the endocyclic amide bond is generally more stable towards enzymatic and chemical degradation due to its incorporation within a ring system. This enhanced stability is often a desirable property in medicinal chemistry.

The table below provides a comparative overview of the reactivity of this compound and its constrained analogs.

| Functional Group/Moiety | Reactivity in Parent Compound | Reactivity in Constrained Analogs | Synthetic Utility |

| Nitrile Group | Susceptible to reduction, hydrolysis, and cycloaddition. | Reactivity can be sterically hindered or conformationally enhanced. | Precursor for amines, carboxylic acids, and heterocycles. |

| Amide Linkage | Susceptible to hydrolysis. | Generally more stable, especially in cyclic structures like piperazinones. | The stability of the amide bond is crucial for biological applications. |

| N-Aryl Amine | Can be formed via various cross-coupling reactions. | Reactivity can be influenced by the rigid scaffold. | A key pharmacophore in many drug candidates. |

| α-Carbon of Glycine | Can be a site for further functionalization. | Reactivity is dependent on the specific ring system and its constraints. | Allows for the introduction of further diversity. |

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies have been published on the chemical compound this compound.

This absence of dedicated research means that the data required to generate a detailed scientific article on its computational analysis—including its molecular and electronic structure, as well as reaction mechanisms—is not available in the public domain.

The requested article outline, focusing on "Computational Chemistry and Theoretical Studies on this compound," requires specific data points that can only be obtained through targeted computational investigations of this particular molecule. These investigations would typically involve methods such as Density Functional Theory (DFT) or other advanced computational techniques to determine properties like:

Conformational Landscapes and Energy Minima: Identifying the most stable three-dimensional shapes of the molecule.

Intermolecular Interactions and Crystal Packing: Understanding how molecules of the compound interact with each other in a solid state.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the electronic orbitals involved in chemical reactivity.

Charge Distribution and Electrostatic Potential Maps: Visualizing the electron density and electrostatic properties of the molecule.

Reaction Mechanism Elucidation: Simulating the pathways of chemical reactions involving the compound.

While computational studies exist for related compounds, such as various benzonitrile derivatives and N-acylated molecules, these findings are not directly transferable to this compound. The unique combination of the benzonitrile group and the N-tert-butylglycyl substituent will give rise to specific conformational and electronic properties that cannot be accurately extrapolated from other molecules.

Therefore, without any dedicated peer-reviewed research or database entries for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of such an article would necessitate original research to be conducted and published by the scientific community.

Computational Chemistry and Theoretical Studies on 3 N Tert Butylglycyl Benzonitrile

Reaction Mechanism Elucidation through Computational Modeling

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the chemical reactivity of a molecule like 3-(N-tert-Butylglycyl)benzonitrile requires a detailed map of its reaction pathways. Transition state (TS) localization and Intrinsic Reaction Coordinate (IRC) calculations are cornerstone computational techniques for this purpose. numberanalytics.comnumberanalytics.com

A transition state is a specific configuration along a reaction coordinate defined as a first-order saddle point on the potential energy surface; it represents the highest energy barrier that must be overcome during a chemical reaction. molcas.org Locating this transient structure is paramount for calculating reaction rates and understanding the mechanism. numberanalytics.com

Once a transition state is located, an IRC calculation is performed. This traces the minimum energy path (MEP) from the transition state downhill to the corresponding reactants and products. numberanalytics.commolcas.orgprotheragen.ai This procedure confirms that the identified transition state is the correct one for the reaction of interest, connecting the intended molecular species. protheragen.ai

For this compound, a relevant reaction to study would be the hydrolysis of the amide bond. An IRC calculation would start from the tetrahedral intermediate's transition state and follow the reaction path in both forward and backward directions to confirm it connects the initial reactants (the nitrile and water) to the final products (the corresponding carboxylic acid and amine). ic.ac.uk

Table 1: Illustrative Energy Profile for a Hypothetical Amide Hydrolysis Reaction

This table presents representative data for the kind of energy profile that would be generated from a TS and IRC calculation for the hydrolysis of a generic amide, illustrating the relative energies of the key species involved.

| Species | Description | Representative Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Highest energy point on the reaction path | +20.5 |

| Products | 3-cyanobenzoyl-glycine + tert-Butylamine | -5.2 |

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a fundamental concept in chemistry, representing the energy of a molecule as a function of its geometric parameters. libretexts.orgstackexchange.com Mapping the PES allows for the identification of all stable conformers (local minima), transition states between them (saddle points), and the energy barriers for conformational changes. numberanalytics.comresearchgate.net

For a flexible molecule like this compound, several rotational degrees of freedom exist, such as rotation around the amide C-N bond and the various single bonds in the glycyl and tert-butyl groups. A PES scan, where the energy is calculated at incremental values of a specific dihedral angle, can reveal the most stable conformations and the energy barriers separating them. visualizeorgchem.com This information is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation.

Table 2: Hypothetical Relative Energies for Conformers of this compound

This table illustrates the type of data obtained from a PES scan for rotation around the amide bond, showing the relative stability of different conformers.

| Conformer | Dihedral Angle (O=C-N-C) | Hypothetical Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | +3.5 |

| B | ~120° | +1.5 |

| C | 180° (anti-periplanar) | 0.0 (most stable) |

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of reaction intermediates and products and provides insight into structure-reactivity relationships.

Computational NMR and IR Spectra for Structure-Reactivity Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By comparing calculated spectra with experimental data, one can confirm molecular structures. For this compound, calculations would provide predicted shifts for the aromatic protons of the benzonitrile (B105546) ring, the methylene (B1212753) protons of the glycine (B1666218) unit, and the methyl protons of the tert-butyl group. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

The following are representative chemical shifts based on calculations for analogous structures like benzonitrile and N-acylated amino acids. mdpi.commodgraph.co.ukbmrb.io

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic-H (ortho to CN) | 7.8 - 7.9 | - |

| Aromatic-H (para to CN) | 7.7 - 7.8 | - |

| Aromatic-H (other) | 7.5 - 7.6 | - |

| Glycyl-CH₂ | 4.1 - 4.2 | 43 - 45 |

| tert-Butyl-CH₃ | 1.3 - 1.4 | 28 - 29 |

| Aromatic-C (ipso-CN) | - | 112 - 114 |

| Nitrile-C | - | 118 - 120 |

| Aromatic-C | - | 130 - 134 |

| Amide-C=O | - | 168 - 170 |

| tert-Butyl-C (quaternary) | - | 51 - 53 |

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational spectrum of a molecule. These calculations help assign absorption bands in an experimental IR spectrum to specific molecular motions. For this compound, key vibrational modes of interest would include the C≡N stretching frequency of the nitrile group, the C=O stretching (Amide I band), and the N-H bending (Amide II band). Changes in the position of these bands can indicate changes in the electronic environment or hydrogen bonding, providing a link between structure and reactivity.

Prediction of Chiroptical Properties for Enantioselective Processes

The specific molecule this compound is achiral because it is derived from glycine, the only non-chiral proteinogenic amino acid. However, if a chiral amino acid such as alanine (B10760859) were used in its place, the resulting molecule, 3-(N-tert-Butylalanyl)benzonitrile, would be chiral.

For such chiral molecules, computational chemistry provides powerful tools to predict chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD). mdpi.comresearchgate.net Time-dependent density functional theory (TD-DFT) is a widely used method for these calculations. acs.org These predictions are crucial for:

Determining the absolute configuration (R/S) of a newly synthesized chiral molecule by comparing the calculated sign of the optical rotation to the experimental value. nih.gov

Understanding the results of enantioselective reactions and catalysis.

The calculated optical rotation is highly sensitive to the molecular conformation. mattkundrat.eu Therefore, a conformational search (similar to PES mapping) is typically performed first, and the final predicted optical rotation is a Boltzmann-weighted average over the most stable conformers. mdpi.comresearchgate.net

Table 4: Illustrative Predicted Specific Rotation for a Hypothetical Chiral Analogue

This table shows the type of data that would be generated for a chiral version of the title compound, based on computational studies of alanine. acs.orgnih.gov

| Compound | Solvent | Wavelength (nm) | Predicted Specific Rotation [α] |

| (S)-3-(N-tert-Butylalanyl)benzonitrile | Chloroform | 589.3 (Na D-line) | +15.2 |

| (R)-3-(N-tert-Butylalanyl)benzonitrile | Chloroform | 589.3 (Na D-line) | -15.2 |

Quantitative Structure-Property Relationships (QSPR) in Related Scaffolds

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov To build a QSPR model, a set of "molecular descriptors" is calculated for each molecule in a training set. These descriptors are numerical values that encode different aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

For a series of compounds related to this compound (e.g., by varying the substituent on the benzene (B151609) ring or the N-acyl group), a QSPR model could be developed to predict a property of interest, such as the rate constant for hydrolysis or the binding affinity to a biological target. tandfonline.comnih.gov These models are valuable for screening virtual libraries of compounds to identify new molecules with desired properties, thereby guiding synthetic efforts. researchgate.net

Table 5: Conceptual QSPR Model for a Series of Benzonitrile Derivatives

This table illustrates the components of a hypothetical QSPR model for predicting a property like the rate of a reaction (log(k)).

| Descriptor | Type | Hypothetical Coefficient | Description |

| LogP | Lipophilicity | -0.15 | Partition coefficient, indicating hydrophobicity. |

| Dipole Moment | Electronic | +0.45 | Measure of molecular polarity. |

| HOMO Energy | Electronic | +0.80 | Energy of the Highest Occupied Molecular Orbital. |

| Molecular Weight | Steric | -0.02 | Overall size of the molecule. |

| Model Equation: | log(k) = c + (-0.15 * LogP) + (0.45 * Dipole) + (0.80 * HOMO) + (-0.02 * MW) |

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the chemical compound This compound . This includes a lack of studies utilizing advanced spectroscopic techniques for its mechanistic and structural elucidation.

Consequently, the generation of a detailed article focusing on the in-situ and operando spectroscopic methods, chiroptical spectroscopy, and advanced mass spectrometry techniques as they pertain specifically to this compound is not possible at this time. The absence of experimental data, such as real-time NMR for intermediate detection, time-resolved infrared and Raman for kinetic studies, or circular dichroism for enantiomeric analysis, precludes the creation of the requested scientifically accurate and informative content.

Further investigation into chemical compound registries and academic search engines yielded no synthesis, characterization, or analytical data for this specific molecule. Therefore, the detailed research findings and data tables requested in the article outline cannot be provided.

It is important to note that the inability to fulfill this request is a direct result of the lack of existing scientific research on the subject compound. Any attempt to generate the specified article would require the fabrication of data and would not adhere to the principles of scientific accuracy and factual reporting.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation of 3 N Tert Butylglycyl Benzonitrile

Advanced Mass Spectrometry Techniques for Mechanistic Insights

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of isomers, which are molecules with the same mass but different three-dimensional shapes. In the case of 3-(N-tert-Butylglycyl)benzonitrile, several isomeric forms could potentially exist, including constitutional isomers where the N-tert-butylglycyl group is attached at different positions on the benzonitrile (B105546) ring (e.g., 2- or 4-substituted isomers), as well as conformational isomers (rotamers) arising from the flexible single bonds within the molecule.

IM-MS separates ions in the gas phase based on their differential mobility through a buffer gas under the influence of a weak electric field. This mobility is directly related to the ion's collision cross-section (CCS), a parameter that reflects its size and shape. More compact isomers will experience fewer collisions with the buffer gas and thus travel faster, exhibiting a smaller CCS, while more extended isomers will have a larger CCS and travel more slowly.

For this compound, IM-MS could be employed to distinguish between the 3-substituted isomer and any potential co-existing 2- or 4-substituted isomers that may not have been separated by chromatography. Each constitutional isomer would be expected to have a unique and characteristic CCS value. Furthermore, the technique could potentially resolve different stable conformers of the 3-isomer that might exist in the gas phase. The rotation around the various single bonds, such as the C-N bond of the amide or the C-C bonds of the glycyl moiety, can lead to different spatial arrangements of the tert-butyl and benzonitrile groups, resulting in distinct CCS values.

A hypothetical dataset illustrating how IM-MS could differentiate between positional isomers of N-tert-Butylglycylbenzonitrile is presented below.

| Isomer | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |

| 2-(N-tert-Butylglycyl)benzonitrile | 185.3 |

| This compound | 189.8 |

| 4-(N-tert-Butylglycyl)benzonitrile | 192.1 |

Note: The CCS values are hypothetical and for illustrative purposes only.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of unknown compounds by analyzing their fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be influenced by its constituent functional groups: the tert-butyl group, the amide linkage, and the benzonitrile ring. Based on the known fragmentation of similar structures, several key fragmentation pathways can be predicted.

A prominent fragmentation pathway would likely involve the loss of the tert-butyl group as isobutene (56 Da), a characteristic fragmentation for tert-butyl containing compounds, leading to a significant fragment ion. Another expected fragmentation is the cleavage of the amide bond, which could occur on either side of the carbonyl group, yielding ions corresponding to the benzonitrile moiety and the N-tert-butylglycyl moiety. The benzonitrile ring itself can undergo fragmentation, such as the loss of HCN (27 Da).

A table of predicted major fragment ions for this compound in a positive ion mode tandem mass spectrum is provided below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M+H]⁺ | [M+H - 56]⁺ | C₄H₈ (Isobutene) | Ion resulting from loss of the tert-butyl group |

| [M+H]⁺ | [C₇H₅N+H]⁺ | C₆H₁₂N₂O | Protonated benzonitrile |

| [M+H]⁺ | [C₆H₁₄N₂O+H]⁺ | C₇H₄N | Protonated N-tert-butylglycine |

| [M+H - 56]⁺ | [C₇H₅N+H]⁺ | C₂H₂N₂O | Protonated benzonitrile from the isobutene-loss fragment |

Solid-State Spectroscopic Characterization for Crystal Engineering and Reactivity

The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, can significantly influence the physical and chemical properties of a material. Crystal engineering seeks to control these solid-state structures to achieve desired properties. For this compound, solid-state spectroscopic techniques are crucial for understanding its crystal packing and how this might affect its reactivity in solid-state transformations.

Solid-State NMR and X-ray Diffraction for Polymorph Analysis in Chemical Transformations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit different solubilities, stabilities, and reactivities. Solid-state Nuclear Magnetic Resonance (ssNMR) and X-ray Diffraction (XRD) are the primary techniques for identifying and characterizing polymorphs.

Solid-State NMR (ssNMR): ssNMR is a powerful tool for probing the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) within a solid sample. Because the chemical shift of a nucleus is highly sensitive to its local electronic environment, different polymorphs of this compound, with their distinct molecular conformations and intermolecular interactions, would be expected to produce different ssNMR spectra. For instance, the ¹³C chemical shifts of the carbonyl carbon, the nitrile carbon, and the aromatic carbons would likely differ between polymorphs. Similarly, ¹⁵N ssNMR could distinguish between the environments of the nitrile and amide nitrogen atoms in different crystal forms.

A hypothetical ¹³C ssNMR chemical shift comparison for two polymorphs of this compound is presented below.

| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) |

| Carbonyl (C=O) | 172.5 | 174.1 |

| Nitrile (C≡N) | 118.9 | 119.5 |

| Aromatic C-CN | 112.3 | 113.0 |

| tert-Butyl (quaternary) | 51.8 | 52.5 |

| tert-Butyl (methyl) | 28.4 | 28.9 |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

X-ray Diffraction (XRD): Single-crystal XRD provides the definitive three-dimensional structure of a crystalline material, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For this compound, XRD analysis would reveal the precise conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the forces that govern the crystal structure.

Powder XRD (PXRD) is used to analyze bulk crystalline samples. Each polymorph will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ). This "fingerprint" allows for the identification and quantification of different polymorphic forms in a sample. PXRD is particularly useful for monitoring solid-state chemical transformations, as changes in the crystal structure will be reflected in changes to the diffraction pattern. For example, if this compound were to undergo a solid-state reaction, PXRD could be used to track the disappearance of the reactant phase and the appearance of the product phase.

A table summarizing the expected data from a single-crystal XRD analysis of a hypothetical polymorph of this compound is shown below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bonds | N-H···N≡C intermolecular interactions |

Note: The crystallographic data are hypothetical and for illustrative purposes only.

By combining the insights from ion mobility-mass spectrometry, tandem mass spectrometry, solid-state NMR, and X-ray diffraction, a comprehensive understanding of the structural and mechanistic aspects of this compound can be achieved. These advanced spectroscopic techniques provide a powerful arsenal (B13267) for the modern chemist to fully characterize and engineer novel molecular systems.

Future Research Directions and Emerging Paradigms for 3 N Tert Butylglycyl Benzonitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed and synthesized. youtube.comyoutube.com For a target such as 3-(N-tert-Butylglycyl)benzonitrile, AI and machine learning can offer powerful tools to accelerate its synthesis and explore its chemical space.

Predictive Synthesis and Reaction Optimization

Predictive models, powered by machine learning algorithms, can forecast the outcomes of chemical reactions with increasing accuracy. These models are trained on vast datasets of known reactions and can predict product structures, yields, and optimal reaction conditions. For the synthesis of this compound, which involves the formation of an amide bond and the presence of a nitrile group, AI could be instrumental.

Future research could focus on developing a bespoke AI model to optimize the coupling of a 3-cyanophenyl-containing glycine (B1666218) precursor with a tert-butyl source. Such a model would analyze a wide array of parameters, including catalysts, solvents, temperatures, and reaction times, to predict the most efficient synthetic route. This approach moves beyond traditional one-factor-at-a-time optimization, exploring the complex interplay of multiple variables simultaneously.

A hypothetical data table illustrating the output of such a predictive model is presented below. This table showcases how an AI tool could rank different synthetic strategies based on a multi-objective score that considers yield, cost, and environmental impact.

| Predicted Synthetic Strategy | Key Reagents | Predicted Yield (%) | Estimated Cost Index | Green Chemistry Score | Overall Rank |

| Amide Coupling 1 | 3-Cyanobenzoyl chloride, tert-Butylglycine | 85 | 0.8 | 0.6 | 1 |

| Amide Coupling 2 | 3-Cyanobenzoic acid, tert-Butylamine, Coupling agent (e.g., HATU) | 92 | 1.2 | 0.7 | 2 |

| Ritter Reaction | 3-Cyanobenzyl alcohol, tert-Butylnitrile, Acid catalyst | 75 | 0.5 | 0.8 | 3 |

This table is for illustrative purposes and does not represent actual experimental data.

Retrosynthetic Analysis Algorithms Incorporating the Compound

Future research in this area would involve training retrosynthesis algorithms on a curated dataset that includes reactions relevant to the formation of both the amide and nitrile functionalities. The algorithm could then be tasked with generating a diverse set of synthetic routes to this compound. A key advantage of this approach is the ability to incorporate various constraints, such as the avoidance of certain toxic reagents or the maximization of step economy.

The output of such an analysis could be visualized as a tree of possible synthetic routes, with each node representing a potential intermediate. An example of a simplified retrosynthetic analysis is provided below.

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Proposed Reaction Type |

| Amide Bond | 3-Cyanobenzoic acid | tert-Butylglycine methyl ester | Amidation |

| C-N Bond | 3-(Bromomethyl)benzonitrile | N-tert-Butylglycine | Nucleophilic Substitution |

| C-C Bond | 3-Bromobenzonitrile | N-tert-Butylglycyl precursor with organometallic reagent | Cross-Coupling |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Unconventional Reactivity Modes

Moving beyond standard solution-phase chemistry, the exploration of unconventional reactivity modes, such as high-pressure chemistry and mechanochemistry, offers exciting new possibilities for the synthesis and transformation of this compound.

High-Pressure Chemistry Applications

High-pressure chemistry can significantly alter reaction rates and selectivities, often leading to the formation of products that are inaccessible under ambient conditions. For nitriles, high pressure has been shown to promote reactions like trimerization to form triazines. acs.org The application of high pressure to this compound could lead to novel transformations.

Future research could investigate the behavior of this compound under extreme pressures, both with and without the presence of other reactants. For instance, high-pressure cycloaddition reactions involving the nitrile group could be explored to generate novel heterocyclic structures. Furthermore, the influence of pressure on the amide bond stability and reactivity could be a subject of fundamental studies.

A potential area of investigation could be the high-pressure synthesis of polymers or oligomers from this compound, where the nitrile groups participate in polymerization reactions.

| Reaction Condition | Reactant(s) | Potential Product Type | Pressure Range (GPa) |

| Neat | This compound | Poly(imino)benzonitrile derivative | 1-10 |

| With Dienophile | This compound, Ethylene | Cycloaddition product | 0.5-5 |

| With Nucleophile | This compound, Ammonia (B1221849) | Amidination product | 0.1-2 |

This table is for illustrative purposes and does not represent actual experimental data.

Mechanochemical Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. These solvent-free or low-solvent reactions are often more efficient and environmentally friendly than their solution-phase counterparts. The synthesis of amides from nitriles has been achieved through mechanochemical methods. acs.org

Future research could focus on developing a mechanochemical synthesis of this compound. This would involve the ball-milling of a solid mixture of the appropriate precursors, potentially with a catalytic amount of a solid-state reagent. The absence of bulk solvent could lead to higher yields, shorter reaction times, and a simplified purification process.

Furthermore, the reactivity of solid this compound under mechanochemical stress could be explored to discover new solid-state transformations and polymorphisms.

| Mechanochemical Method | Reactants | Potential Outcome | Milling Time (min) |

| Neat Grinding | 3-Cyanobenzoic acid, tert-Butylglycine | This compound | 60-120 |

| Liquid-Assisted Grinding | 3-Cyanobenzoyl chloride, tert-Butylglycine, catalytic base | This compound | 30-60 |

| Polymerization | This compound | Amorphous polymer | 180-360 |

This table is for illustrative purposes and does not represent actual experimental data.

Development of Next-Generation Synthetic Catalysts

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts with enhanced activity, selectivity, and substrate scope is a continuous endeavor. For a molecule like this compound, next-generation catalysts could play a crucial role in both its synthesis and its further functionalization.

The synthesis of N-acyl amino acids can be achieved using biocatalysts, such as adenylating enzymes, which can couple fatty acids with amino acids. rsc.orggoogle.com Late-stage functionalization of complex molecules, including those with nitrile and amide groups, can be achieved using advanced catalysts. nih.govnih.govacs.org

Future research could focus on several key areas:

Biocatalytic Synthesis: Exploring the use of engineered enzymes, such as acyl-CoA ligases or non-ribosomal peptide synthetases, for the direct coupling of a 3-cyanobenzoyl precursor with tert-butylglycine. This approach offers the potential for high enantioselectivity and mild reaction conditions.

Late-Stage C-H Functionalization: Developing catalysts that can selectively functionalize the aromatic ring or the aliphatic backbone of this compound. This would allow for the rapid generation of a library of derivatives with diverse properties.

Nitrile Group Transformations: Designing catalysts for novel transformations of the nitrile group beyond simple hydrolysis. This could include catalytic cycloadditions, hydroaminations, or reductions to afford a range of new functionalities.

A hypothetical table summarizing potential catalytic systems for the synthesis and modification of this compound is provided below.

| Catalytic System | Transformation | Potential Advantages | Key Catalyst Component |

| Engineered Amidase | Enantioselective amide formation | High stereoselectivity, mild conditions | Immobilized enzyme |

| Palladium-NHC Complex | C-H arylation of the benzonitrile (B105546) ring | Late-stage diversification | N-Heterocyclic Carbene ligand |

| Ruthenium Photoredox Catalyst | Nitrile hydroalkylation | Novel C-C bond formation | Tris(bipyridine)ruthenium(II) |

This table is for illustrative purposes and does not represent actual experimental data.

Heterogeneous Catalysis for Sustainable Synthesis

The industrial production of benzonitriles often relies on processes like the ammoxidation of toluene, which can require high temperatures and may not be suitable for more complex derivatives. medcraveonline.com The development of heterogeneous catalysts offers a promising avenue for the sustainable synthesis of functionalized benzonitriles like this compound. These catalysts, which exist in a different phase from the reactants, are easily separated from the reaction mixture, facilitating reuse and reducing waste.

Recent research has demonstrated the efficacy of various heterogeneous catalysts in benzonitrile synthesis. For instance, iron-based nanoparticles (Fe3O4-CTAB NPs) have been shown to be effective for the one-pot synthesis of benzonitrile from benzaldehyde (B42025) with high yields. rsc.org Another approach involves the use of transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of zeolites for the selective ammoxidation of alkylbenzenes to benzonitriles. medcraveonline.com These methods offer high selectivity and efficiency, even at higher reactant concentrations, by utilizing the confined spaces of the catalyst's sub-nanopores. medcraveonline.com

Future research could focus on adapting these heterogeneous catalytic systems for the synthesis of this compound. This would likely involve a multi-step process where a precursor molecule is first functionalized with the tert-butylglycyl group, followed by the catalytic formation of the nitrile. The development of a one-pot synthesis using a multifunctional heterogeneous catalyst would be a significant advancement in the sustainable production of this and related compounds.

Enzyme-Mediated Biotransformations of Analogues

Enzyme-mediated reactions offer a green and highly selective alternative to traditional chemical methods. acs.org The nitrile group in this compound is a prime target for biotransformation by nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases. nih.govcas.czmssm.edu These enzymes can convert nitriles into valuable carboxylic acids or amides under mild conditions, often with high regio- and enantioselectivity. acs.orgcas.czuni-stuttgart.de

Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids.

Nitrile hydratases convert nitriles to amides, which can then be further hydrolyzed to carboxylic acids by amidases. cas.cz

Given the structure of this compound, these enzymatic transformations could be applied to its analogues to produce novel compounds. For example, the biotransformation of a related dinitrile could lead to the selective hydrolysis of one nitrile group, yielding a mono-acid or mono-amide derivative with potential applications in pharmaceuticals or as a monomer for polymerization. The enantioselectivity of these enzymes could also be exploited to resolve racemic mixtures of chiral analogues. uni-stuttgart.de

Future research in this area would involve screening for novel nitrile-metabolizing enzymes with activity towards benzonitrile derivatives bearing bulky side chains. The use of recombinant microorganisms overexpressing these enzymes could enable large-scale, cost-effective production of biotransformed products. mssm.edu

New Frontiers in Derivatization and Functionalization for Advanced Materials Precursors

The unique combination of functional groups in this compound makes it a promising candidate as a precursor for a variety of advanced materials.

Precursors for Polymer Chemistry

For instance, the nitrile group could be a precursor for the formation of triazine rings, leading to the development of highly cross-linked and thermally stable polymers, similar to how benzoguanamine (B160333) is a precursor for melamine (B1676169) resins. wikipedia.org The tert-butyl group would likely enhance the solubility of the monomer and the resulting polymer in organic solvents, while also potentially increasing the polymer's thermal stability and creating microporosity.

Future research could explore the polymerization of this compound or its derivatives through various methods, including:

Cyclotrimerization of the nitrile groups to form polytriazines.

Copolymerization with other monomers to tailor the properties of the final material.

Modification of the nitrile group into other polymerizable functionalities.

The resulting polymers could find applications as high-performance plastics, membranes for gas separation, or as matrices for composite materials.

Building Blocks for Self-Assembled Systems

Molecular self-assembly is a powerful bottom-up approach for the construction of well-ordered nanostructures. The ability of molecules to spontaneously organize into complex architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Benzonitrile derivatives have been shown to participate in such self-assembly processes. nih.gov

The structure of this compound is well-suited for directing self-assembly. The amide linkage provides a strong hydrogen bonding motif (N-H···O=C), while the benzonitrile moiety can participate in π-π stacking and dipole-dipole interactions. The tert-butyl group can influence the packing of the molecules, potentially leading to the formation of porous structures.

A recent study demonstrated the precise recognition of various benzonitrile derivatives within the cavity of a supramolecular macrocycle through co-crystallization, highlighting the role of C-H···N and C-H···π interactions in forming stable host-guest complexes. nih.gov This suggests that this compound could act as a guest molecule in such systems or, more interestingly, as a building block for the formation of its own self-assembled structures, such as organogels or liquid crystals.

Future investigations would involve studying the self-assembly behavior of this compound in different solvents and on various surfaces. Techniques such as X-ray diffraction, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) could be used to characterize the resulting nanostructures. The ability to control the self-assembly process by modifying the molecular structure could lead to the development of novel functional materials for applications in sensing, catalysis, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.